molecular formula C18H16Cl2N4O2 B2938541 2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2320214-11-5

2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide

Cat. No. B2938541
CAS RN: 2320214-11-5
M. Wt: 391.25
InChI Key: DPWXVONGQLOTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the central nervous system.

Mechanism of Action

DPA works by inhibiting the enzyme 2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting 2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide, DPA increases the levels of these endocannabinoids in the brain, which can activate cannabinoid receptors and modulate neuronal signaling. This can have a variety of effects on behavior and physiology, depending on the specific receptors and signaling pathways involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPA are complex and depend on a variety of factors, including dose, route of administration, and the specific physiological system being studied. Some of the effects that have been observed in various studies include increased pain tolerance, reduced anxiety and depression-like behaviors, improved cognitive function, and neuroprotection in models of neurodegenerative diseases. However, the exact mechanisms underlying these effects are still being investigated and are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA in lab experiments is its specificity for 2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide, which allows researchers to selectively modulate endocannabinoid signaling without affecting other signaling pathways. This can be particularly useful in studies that aim to investigate the role of endocannabinoids in specific physiological or pathological conditions. However, there are also some limitations to using DPA, including its relatively short half-life and the potential for off-target effects at higher doses.

Future Directions

There are a number of future directions for research on DPA and its potential applications in scientific research. Some of the areas that are currently being investigated include the role of endocannabinoids in pain and inflammation, the potential therapeutic applications of DPA in neurodegenerative diseases, and the development of more selective and potent inhibitors of 2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide. Additionally, there is increasing interest in the use of DPA and other endocannabinoid modulators in the development of novel treatments for a variety of conditions, including anxiety, depression, and addiction.

Synthesis Methods

The synthesis of DPA involves a multi-step process that begins with the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. The resulting compound is then reacted with 2-methyl-5-pyridin-2-ylpyrazole-3-carbaldehyde to form the intermediate product, which is then reacted with N-(chloroacetyl)diethanolamine to yield the final product, DPA.

Scientific Research Applications

DPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. As a selective inhibitor of 2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide, DPA has been shown to increase levels of endocannabinoids in the brain, which can have a variety of effects on neuronal signaling and behavior. DPA has been used in a number of studies to investigate the role of endocannabinoids in various physiological and pathological conditions, including pain, anxiety, depression, addiction, and neurodegenerative diseases.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-24-13(9-16(23-24)15-4-2-3-7-21-15)10-22-18(25)11-26-17-6-5-12(19)8-14(17)20/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWXVONGQLOTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.